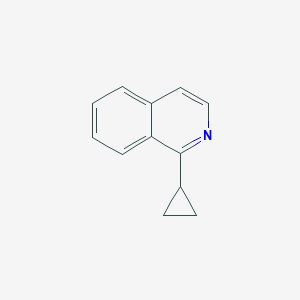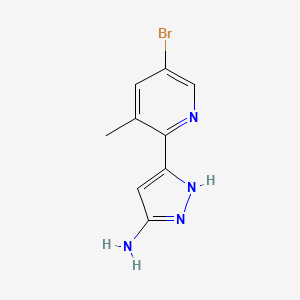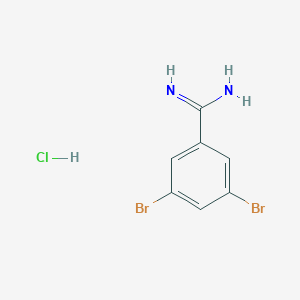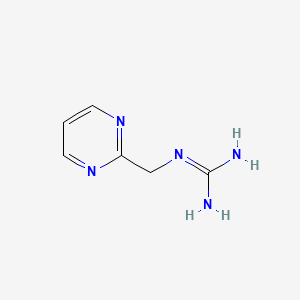
1-(2-Pyrimidinylmethyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Pyrimidinylmethyl)guanidine is a chemical compound with the molecular formula C6H9N5 It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Pyrimidinylmethyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2-chloromethylpyrimidine with guanidine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloromethylpyrimidine and guanidine.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate.
Procedure: The mixture is heated to reflux for several hours, allowing the reaction to proceed to completion.
Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-(2-Pyrimidinylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrimidine derivatives with new functional groups.
科学的研究の応用
1-(2-Pyrimidinylmethyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(2-Pyrimidinylmethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.
類似化合物との比較
1-(2-Pyrimidinylmethyl)guanidine can be compared with other guanidine derivatives and pyrimidine-containing compounds:
-
Similar Compounds
Guanidine: A simpler compound with a similar functional group but lacking the pyrimidine ring.
2-Amino-4,6-dimethylpyrimidine: A pyrimidine derivative with different substituents.
N,N’-Disubstituted guanidines: Compounds with varying substituents on the guanidine group.
-
Uniqueness
- The presence of both the guanidine and pyrimidine moieties in this compound provides unique chemical properties, such as enhanced basicity and the ability to form multiple hydrogen bonds.
- Its structure allows for diverse chemical reactivity and potential applications in various fields.
特性
分子式 |
C6H9N5 |
|---|---|
分子量 |
151.17 g/mol |
IUPAC名 |
2-(pyrimidin-2-ylmethyl)guanidine |
InChI |
InChI=1S/C6H9N5/c7-6(8)11-4-5-9-2-1-3-10-5/h1-3H,4H2,(H4,7,8,11) |
InChIキー |
CBVYYMRCNGMXMA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide](/img/structure/B13693779.png)
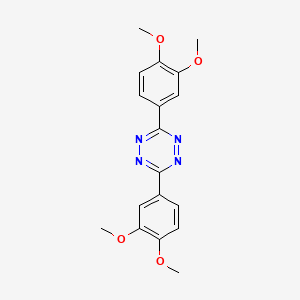
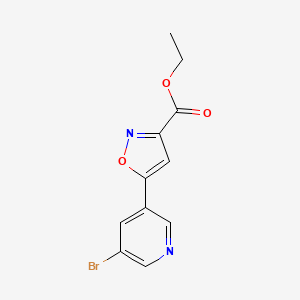
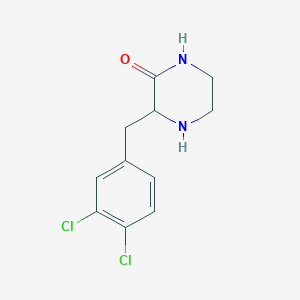
![3-(Benzo[d][1,3]dioxol-4-yl)isoxazol-5-amine](/img/structure/B13693797.png)
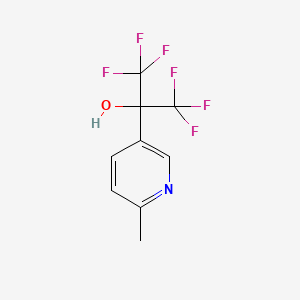
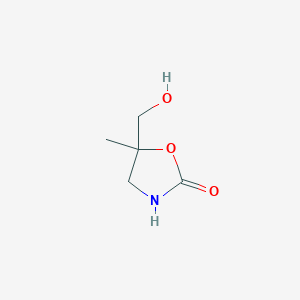

![Diazene, 1,2-bis[4-(hexyloxy)phenyl]-](/img/structure/B13693818.png)


